An In-Depth Technical Guide to 4-Methylbenzotriazole-d3: Properties, Structure, and Applications
An In-Depth Technical Guide to 4-Methylbenzotriazole-d3: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methylbenzotriazole-d3, a deuterated analog of the common corrosion inhibitor 4-Methylbenzotriazole. This document delves into its chemical and physical properties, molecular structure, and, most importantly, its critical role as an internal standard in advanced analytical methodologies.
Introduction: The Significance of Isotopic Labeling
Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of one or more atoms with their heavier, stable isotopes (like deuterium for hydrogen) creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by mass-sensitive analytical techniques. 4-Methylbenzotriazole-d3 (4-MeBT-d3) exemplifies the utility of this approach. While the unlabeled 4-Methylbenzotriazole is widely used as a corrosion inhibitor in various industrial applications, including de-icing fluids and coolants, its deuterated form serves a more specialized and critical purpose in the laboratory.[1] The primary application of 4-Methylbenzotriazole-d3 is as an internal standard for the quantification of 4-Methylbenzotriazole and other related benzotriazoles in complex matrices, particularly in environmental and biological samples.[2][3] Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements by correcting for sample loss during preparation and for matrix effects during analysis.
Molecular Structure and Chemical Identity
4-Methylbenzotriazole-d3 is a benzotriazole derivative where the three hydrogen atoms on the methyl group are replaced with deuterium atoms. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The deuterated methyl group is attached to the benzene ring at the 4-position.
Molecular Structure of 4-Methylbenzotriazole-d3:
Caption: 2D structure of 4-Methylbenzotriazole-d3.
Table 1: Chemical Identifiers for 4-Methylbenzotriazole-d3
| Identifier | Value |
| CAS Number | 1219151-49-1[2] |
| Molecular Formula | C₇H₄D₃N₃[2] |
| Molecular Weight | 136.17 g/mol [2] |
| IUPAC Name | 4-(trideuteriomethyl)-1H-1,2,3-benzotriazole |
| InChI | InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3[2] |
| SMILES | [2H]C([2H])([2H])C1=C2C(NN=N2)=CC=C1[2] |
Physicochemical Properties
Table 2: Physicochemical Properties of 4-Methylbenzotriazole (Unlabeled)
| Property | Value | Reference |
| Appearance | Light brown to beige solid | [1] |
| Melting Point | 140-146 °C | |
| Boiling Point | 289.3 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [1][4] |
| Storage Temperature | +4°C | [2] |
Synthesis of 4-Methylbenzotriazole-d3: A Probable Pathway
A specific, detailed synthesis protocol for 4-Methylbenzotriazole-d3 is not widely published. However, a plausible synthetic route can be devised based on the known synthesis of unlabeled benzotriazoles and general methods for isotopic labeling. The synthesis would likely involve the diazotization of a deuterated precursor.
A common method for the synthesis of benzotriazoles is the reaction of an ortho-phenylenediamine with a nitrite source.[5] To introduce the deuterium label, one would start with a deuterated toluene derivative.
Proposed Synthesis Workflow:
Caption: Proposed synthetic pathway for 4-Methylbenzotriazole-d3.
Experimental Protocol (Hypothetical):
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Nitration of Toluene-d3: Toluene-d3 is carefully nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-aminotoluene-d3.
-
Reduction of the Nitro Group: The nitro group of 3-nitro-4-aminotoluene-d3 is reduced to an amino group, for example, through catalytic hydrogenation, to give 3-methyl-o-phenylenediamine-d3.
-
Diazotization and Cyclization: The resulting diamine is then diazotized with a nitrite source, such as sodium nitrite, in an acidic medium like acetic acid. This step leads to the formation of the triazole ring, yielding the final product, 4-Methylbenzotriazole-d3.
Spectroscopic Characterization
Mass Spectrometry:
The mass spectrum of 4-Methylbenzotriazole-d3 will be characterized by a molecular ion peak (M+) at m/z 136, which is three mass units higher than the unlabeled compound (m/z 133). The fragmentation pattern is expected to be similar to the unlabeled analog, with the key difference being the mass of fragments containing the deuterated methyl group. The fragmentation of the unlabeled 4-Methylbenzotriazole typically involves the loss of N₂ (28 Da) and HCN (27 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 4-Methylbenzotriazole-d3 will be significantly different from its unlabeled counterpart in the aliphatic region. The characteristic singlet of the methyl protons will be absent. The aromatic protons will likely show complex multiplets, similar to the unlabeled compound.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the deuterated methyl carbon, which will appear as a multiplet due to coupling with deuterium. The chemical shift will be similar to the unlabeled compound, but the signal will be broader and have a lower intensity.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Methylbenzotriazole-d3 will be very similar to that of the unlabeled compound. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2200-2000 cm⁻¹) than C-H stretching vibrations (around 3000-2800 cm⁻¹). The characteristic N-H stretching and bending vibrations of the triazole ring are expected around 3345 cm⁻¹ and 1594 cm⁻¹, respectively.[6]
Application in Analytical Chemistry: A Self-Validating System
The primary and most valuable application of 4-Methylbenzotriazole-d3 is as an internal standard in isotope dilution mass spectrometry for the quantification of 4-Methylbenzotriazole and other benzotriazoles in environmental samples.[7]
Workflow for the Analysis of Benzotriazoles in Water using LC-MS/MS:
Caption: Workflow for benzotriazole analysis using an internal standard.
Detailed Experimental Protocol:
This protocol is a representative example for the analysis of benzotriazoles in water, synthesized from common practices in the field.[7][8]
-
Sample Preparation:
-
Collect a known volume of the water sample (e.g., 100 mL).
-
Add a precise amount of 4-Methylbenzotriazole-d3 solution of a known concentration to the sample. This "spiking" step is crucial for accurate quantification.
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase cartridge) with methanol and then with deionized water.
-
Load the spiked water sample onto the SPE cartridge. The benzotriazoles, including the analyte and the internal standard, will be retained on the sorbent.
-
Wash the cartridge with a weak solvent to remove interferences.
-
-
Elution and Concentration:
-
Elute the retained benzotriazoles from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the benzotriazoles using a suitable C18 or other appropriate column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (4-Methylbenzotriazole) and the internal standard (4-Methylbenzotriazole-d3) are monitored.
-
-
Quantification:
-
The concentration of 4-Methylbenzotriazole in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric measurement corrects for any variations in sample preparation and instrument response.
-
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
4-Methylbenzotriazole-d3 is a vital tool for researchers and analytical chemists. Its utility as an internal standard in isotope dilution mass spectrometry enables the accurate and reliable quantification of its unlabeled counterpart and other benzotriazoles in complex environmental and biological matrices. While detailed physicochemical and spectroscopic data for the deuterated compound are not extensively published, a strong understanding of its properties and applications can be derived from the well-characterized unlabeled analog and the principles of isotopic labeling. As the demand for precise and accurate trace-level analysis continues to grow, the importance of isotopically labeled standards like 4-Methylbenzotriazole-d3 will undoubtedly increase.
References
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mzCloud (2015). 4 Methylbenzotriazole. Retrieved from [Link].
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California State Water Resources Control Board (2021). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link].
- Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(8), 4443-4451.
- Psillakis, E., et al. (2014). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry.
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Organic Chemistry Portal (n.d.). Benzotriazole synthesis. Retrieved from [Link].
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ResearchGate (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link].
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